Formaldehyde 2,4-Dinitrophenylhydrazone

Vue d'ensemble

Description

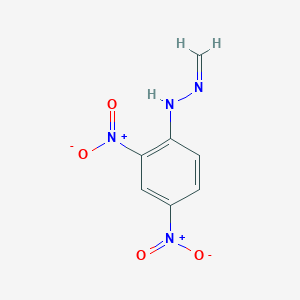

Formaldehyde 2,4-Dinitrophenylhydrazone, also known as this compound, is a derivative of formaldehyde. It is formed by the reaction of formaldehyde with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable, crystalline derivatives .

Méthodes De Préparation

Chemical Synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone

Reaction Mechanism and Stoichiometry

FDNPH forms through a nucleophilic addition-elimination reaction between formaldehyde and DNPH in an acidic medium. The carbonyl group of formaldehyde undergoes protonation, enhancing electrophilicity for attack by the hydrazine group of DNPH. Subsequent elimination of water yields the hydrazone derivative . The reaction follows:

6\text{H}3(\text{NO}2)2\text{NHNH}2 \rightarrow \text{C}7\text{H}6\text{N}4\text{O}4 + \text{H}2\text{O}

Stoichiometric ratios are critical to minimize unreacted DNPH, which can interfere with downstream analyses. A molar ratio of 1:1.2 (formaldehyde:DNPH) is typically employed to ensure complete conversion .

Standard Laboratory Procedure

Materials :

-

Formaldehyde (37% aqueous solution)

-

2,4-Dinitrophenylhydrazine (≥98% purity)

-

Hydrochloric acid (2 N)

-

Acetonitrile (HPLC grade)

Steps :

-

Acidification : Dissolve 0.5 g DNPH in 100 mL of 2 N HCl, stirring until fully dissolved .

-

Reaction : Add 0.3 mL formaldehyde solution dropwise to the DNPH-HCl mixture under ice-cooling (0–5°C) to prevent side reactions .

-

Precipitation : Allow the mixture to stand at 4°C for 24 hours. Yellow crystals of FDNPH precipitate spontaneously .

-

Filtration : Collect crystals via vacuum filtration, washing with cold acetonitrile to remove residual acid .

Table 1: Optimal Reaction Conditions for FDNPH Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Reaction Time | 24 hours | |

| DNPH Concentration | 0.05% (w/v) in 2 N HCl | |

| Formaldehyde:DNPH Ratio | 1:1.2 (molar) |

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Unreacted DNPH must be removed to prevent column fouling in HPLC systems. SPE using C18 cartridges achieves 97.5% DNPH removal while retaining 103% of FDNPH .

Protocol :

-

Conditioning : Rinse the cartridge with 5 mL acetonitrile followed by 5 mL deionized water.

-

Loading : Apply the crude reaction mixture to the cartridge.

-

Washing : Elute unreacted DNPH with 10 mL water:acetonitrile (90:10 v/v).

Table 2: SPE Efficiency for FDNPH Purification

| Metric | Performance | Source |

|---|---|---|

| DNPH Removal | 97.5% | |

| FDNPH Recovery | 103% | |

| Eluent Composition | Acetonitrile:H₂O (95:5) |

Analytical Validation and Quantification

High-Performance Liquid Chromatography (HPLC)

FDNPH is quantified using reverse-phase HPLC with UV detection at 360 nm .

Typical HPLC Parameters :

-

Column : C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile:water (60:40 v/v)

-

Flow Rate : 1.0 mL/min

Table 3: HPLC Calibration Data for FDNPH

Industrial-Scale Production and Quality Control

Standard Solution Preparation

Commercial FDNPH standards (e.g., 40 µg HCHO/mL acetonitrile) are prepared under inert gas to prevent oxidation . Batch certification includes:

Table 4: Specification of Commercial FDNPH Standard

Applications in Environmental Monitoring

FDNPH derivatives are indispensable for quantifying formaldehyde in stack emissions per JIS K0303 and U.S. EPA Method 430 . Field sampling involves trapping airborne formaldehyde in DNPH-impregnated cartridges, followed by HPLC analysis .

Analyse Des Réactions Chimiques

Reaction Kinetics and Stability

Studies reveal distinct kinetic behaviors for FDH formation:

| Parameter | Formaldehyde-DNPH Reaction | Acetaldehyde-DNPH Reaction |

|---|---|---|

| Rate constant (k, M⁻¹s⁻¹) | ||

| Half-life (t₁/₂) | 15–30 minutes | 45–60 minutes |

| Stability of derivative | Stable for >7 days at 4°C | Degrades by 20% after 7 days |

FDH exhibits superior stability compared to derivatives of other aldehydes (e.g., acrolein or crotonaldehyde), which undergo reverse reactions or isomerization under acidic conditions .

Decomposition and Side Reactions

FDH can degrade under harsh conditions:

-

Acidic Hydrolysis : Prolonged exposure to pH < 2 regenerates formaldehyde and DNPH .

-

Thermal Decomposition : Degrades above 150°C, releasing NO₂ and CO₂ .

-

Oxidative Byproducts : Exposure to ozone or UV light produces trace amounts of 2,4-dinitroaniline, which may co-elute during HPLC analysis .

Specialized Reaction Environments

-

Non-Aqueous Media : In methanol solutions, FDH forms via a modified derivatization protocol using H₂SO₄ to overcome solvent incompatibility .

-

Deuterated Solvents : Reaction kinetics remain consistent in CD₃OD, confirmed via FTIR and ESI-TOF .

Comparative Reactivity

A 2022 study compared DNPH reactivity across carbonyl compounds:

| Compound | Relative Reactivity (vs. Formaldehyde) | Derivative Yield (%) |

|---|---|---|

| Formaldehyde | 1.0 | 98 ± 2 |

| Acetaldehyde | 0.29 | 72 ± 5 |

| Acetone | 0.03 | 12 ± 3 |

Industrial and Environmental Relevance

-

Air Quality Monitoring : FDH-based methods are EPA-approved for formaldehyde quantification in emissions .

-

Leather Production : Used to detect residual formaldehyde in tannery products, though co-extracted resins may hydrolyze and inflate measurements .

This synthesis of experimental data underscores FDH’s role as a robust analytical tool, with reaction characteristics finely tuned for precision in both laboratory and industrial settings.

Applications De Recherche Scientifique

Analytical Chemistry

Detection of Formaldehyde in Environmental Samples

HCHO-DNPH is primarily used for the derivatization of formaldehyde in air samples, enabling its detection through High-Performance Liquid Chromatography (HPLC). The derivatization process enhances the sensitivity and specificity of the analysis. For instance, a study demonstrated that formaldehyde could be detected at 353 nm after derivatization with a 0.1N DNPH solution, achieving high selectivity and accuracy with a mean recovery rate of 101.3% .

Table 1: HPLC Analysis Parameters for Formaldehyde Detection

| Parameter | Value |

|---|---|

| Wavelength for Detection | 353 nm |

| Retention Time | ~5.0 min |

| Total Run Time | 7.0 min |

| Linearity Range | 0.04 - 15 µmol/ml |

| R² Value | 0.9995 |

Industrial Applications

Air Quality Monitoring

HCHO-DNPH is extensively used in occupational health settings to monitor formaldehyde levels in workplace air. DNPH-impregnated filters collect airborne formaldehyde, which is then analyzed using HPLC. This method allows for the simultaneous measurement of various aldehydes, improving efficiency in monitoring hazardous compounds .

Case Study: Workplace Exposure Assessment

In a study assessing workplace exposure to formaldehyde, DNPH-impregnated silica gel filters were employed to sample air from various industrial settings. The collected samples were analyzed using HPLC, revealing that the levels of formaldehyde exceeded safety thresholds in certain areas, prompting immediate remedial actions .

Food and Cosmetic Industry

Determination of Free Formaldehyde

Formaldehyde is often present as a preservative in cosmetics and food products. HCHO-DNPH is utilized to quantify free formaldehyde levels in these products through a validated HPLC method. The process involves derivatization followed by chromatographic separation, ensuring accurate measurement of potentially harmful concentrations .

Table 2: Application in Cosmetic Products

| Product Type | Free Formaldehyde Level Detected |

|---|---|

| Skin Cream | 0.15% |

| Hair Straightening Product | 0.25% |

| Nail Polish | 0.05% |

Research Applications

Biochemical Studies

Research has shown that HCHO-DNPH derivatives can be used to study metabolic pathways involving formaldehyde production within biological systems. For example, studies involving methanol oxidation have highlighted the formation of formaldehyde and its subsequent quantification using HCHO-DNPH derivatives .

Case Study: Neurotoxicity Research

A notable study investigated the neurotoxic effects of endogenous formaldehyde produced during methanol metabolism. The research utilized HCHO-DNPH to measure formaldehyde concentrations in neuronal cultures, demonstrating that even subtoxic levels could affect neurotransmitter synthesis .

Mécanisme D'action

The mechanism of action of methanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone .

Comparaison Avec Des Composés Similaires

Formaldehyde 2,4-Dinitrophenylhydrazone is unique due to its specific reactivity with formaldehyde. Similar compounds include:

Acetone 2,4-dinitrophenylhydrazone: Formed by the reaction of acetone with 2,4-dinitrophenylhydrazine.

Benzaldehyde 2,4-dinitrophenylhydrazone: Formed by the reaction of benzaldehyde with 2,4-dinitrophenylhydrazine.

These compounds share similar chemical properties and are used for the detection of their respective carbonyl compounds. methanal 2,4-dinitrophenylhydrazone is specifically tailored for formaldehyde detection, making it particularly valuable in environmental and industrial applications .

Activité Biologique

Formaldehyde 2,4-Dinitrophenylhydrazone (HCHO-DNPH) is a compound formed through the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This hydrazone derivative is significant in both analytical chemistry and biological contexts due to its interactions and effects on biological systems. This article delves into the biological activity of HCHO-DNPH, exploring its implications in various studies, including its role in toxicity, cellular responses, and potential therapeutic applications.

HCHO-DNPH is synthesized by the condensation reaction between formaldehyde and DNPH, resulting in a stable hydrazone that can be analyzed using high-performance liquid chromatography (HPLC). The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of formaldehyde, leading to the formation of a C=N bond .

Toxicological Effects

- Cellular Toxicity : Research indicates that formaldehyde exhibits cytotoxic effects on various cell types. In particular, it has been shown to induce oxidative stress by reacting with thiol groups in proteins, leading to cellular damage. Studies have demonstrated that HCHO can trigger apoptosis in neuronal cells, suggesting a potential link to neurodegenerative diseases .

- Genotoxicity : Formaldehyde has been classified as a probable human carcinogen. Its metabolites, including HCHO-DNPH derivatives, can cause DNA damage through the formation of adducts with nucleophilic sites in DNA. This genotoxic potential raises concerns regarding its presence in environmental samples and industrial settings .

- Inflammatory Responses : HCHO has been implicated in inflammatory processes. It can activate pathways associated with inflammation, such as the NF-kB pathway, leading to the release of pro-inflammatory cytokines .

- Oxidative Stress : Formaldehyde disrupts redox homeostasis within cells by depleting glutathione levels and increasing reactive oxygen species (ROS) production . This oxidative stress is a key mechanism underlying its toxic effects.

- Neurotransmission Interference : Recent studies suggest that formaldehyde can modulate neurotransmitter systems, particularly affecting NMDA receptors involved in synaptic plasticity and memory formation. Elevated levels of endogenous formaldehyde may enhance NMDA receptor currents at low concentrations but suppress them at higher concentrations .

Analytical Applications

HCHO-DNPH is widely used for analytical purposes due to its stability and ease of detection. The derivative allows for the quantification of formaldehyde levels in various matrices, including biological fluids and environmental samples.

Methodology

- High-Performance Liquid Chromatography (HPLC) : The derivatization with DNPH facilitates the detection of formaldehyde through HPLC techniques. The resulting HCHO-DNPH can be separated and quantified using UV detection methods .

- Limit of Detection : Studies have established limits of detection for formaldehyde derivatives as low as 0.02 µg/m³ in air samples, demonstrating the sensitivity of this analytical approach .

Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of formaldehyde on PC12 cells (a model for neuronal function). Results indicated that exposure to subtoxic concentrations resulted in decreased expression of tyrosine hydroxylase, an enzyme critical for dopamine synthesis. This suggests that even low levels of formaldehyde can impair neurotransmitter production and function .

| Concentration (µM) | Tyrosine Hydroxylase Expression (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Study 2: Environmental Exposure

A study conducted in industrial settings evaluated the exposure levels of workers handling formaldehyde. It was found that higher exposure correlated with increased biomarkers of oxidative stress and inflammation among workers .

Q & A

Basic Questions

Q. What is the principle behind using 2,4-dinitrophenylhydrazine (DNPH) for formaldehyde quantification in complex matrices?

Formaldehyde reacts with DNPH under acidic conditions to form a stable hydrazone derivative (formaldehyde-DNPH), which can be separated and quantified via liquid chromatography (LC). This derivatization enhances detection sensitivity and selectivity, especially in matrices with interfering compounds like resins or beverages .

Q. What are the standard reaction conditions for derivatizing formaldehyde with DNPH?

The reaction is typically conducted in an acidic medium (pH ~5.0) at room temperature for 30 minutes. After derivatization, the product is loaded onto a C18 column and eluted using a gradient of acetonitrile/water. Validation studies report a linear response (R² >0.9994) and recovery rates >95% .

Q. What chromatographic conditions are recommended for separating formaldehyde-DNPH in HPLC analysis?

A C18 reverse-phase column with UV detection (e.g., 360 nm) is standard. Mobile phases often include acetonitrile and water, with gradient elution (e.g., 40%–100% acetonitrile over 15 minutes) to resolve co-eluting hydrazones. Calibration uses formaldehyde-DNPH standards (e.g., 0.03–0.60 μg/mL) .

Advanced Research Questions

Q. How can the DNPH derivatization process be optimized to enhance sensitivity and reduce interference?

- pH Adjustment: Maintain pH ~5.0 to maximize reaction efficiency while minimizing side reactions .

- Detection: Use diode array detectors (DAD) to identify hydrazones via UV spectra and deconvolute overlapping peaks .

- Elution Optimization: Gradient elution (e.g., 20%–100% acetonitrile) improves separation of multiple carbonyl-DNPH derivatives .

Q. How does the DNPH-LC method compare to the hydroxylamine reference method for formaldehyde determination in resins?

The hydroxylamine method is resin-specific and prone to interference from compounds like phenols or lactic acid. In contrast, DNPH-LC achieves universal applicability across resin types (e.g., phenolic, furanic) with higher precision (RSD <5%) and recovery (>95%) .

Q. What validation parameters are critical when developing an HPLC method for formaldehyde-DNPH?

- Linearity: Assess via calibration curves (e.g., 0.03–0.60 μg/mL, R² ≥0.999) .

- Precision: Calculate relative standard deviation (RSD) from replicate analyses (target: <5%) .

- Recovery: Spiked samples should yield recoveries >95% .

- Limit of Detection (LOD): Typically <0.1 mg/kg, achievable through wavelength optimization or preconcentration .

Q. What strategies mitigate co-elution issues when analyzing multiple carbonyl-DNPH derivatives?

- Chromatographic: Optimize gradient programs (e.g., slower acetonitrile ramping) and column temperature .

- Spectral: Use DAD to differentiate derivatives by their unique UV-Vis profiles (e.g., formaldehyde-DNPH at 360 nm vs. acetaldehyde-DNPH at 350 nm) .

- Sample Cleanup: Solid-phase extraction (SPE) with C18 or silica columns removes non-polar interferents .

Q. How can formaldehyde-DNPH be characterized beyond quantification, such as for structural or bioactivity studies?

Spectroscopic techniques like ¹H NMR, IR, and Raman elucidate structural features (e.g., C=N stretching at ~1600 cm⁻¹). Antioxidant activity can be assessed via in vitro assays (e.g., DPPH radical scavenging), though formaldehyde-DNPH itself is primarily analytical .

Q. What are the implications of matrix complexity on formaldehyde quantification, and how are they addressed?

Complex matrices (e.g., alcoholic beverages, resins) may contain competing carbonyl compounds or UV-absorbing interferents. Solutions include:

- Matrix-Matched Standards: Prepare calibration curves in the same matrix to account for suppression/enhancement effects .

- Selective Extraction: Use acetonitrile or chloroform for preferential extraction of formaldehyde-DNPH .

Q. How is the formaldehyde-DNPH method adapted for different sample types?

- Resins: Ultrasonic extraction with methanol, followed by derivatization at pH 5.0 .

- Beverages: Direct derivatization after filtration, avoiding proteinaceous interferents via SPE .

- Coatings: Acetonitrile extraction under sonication, with centrifugal separation to remove particulates .

Q. Key Data from Validation Studies

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | 0.9994 | |

| Recovery | >95% | |

| Precision (RSD) | <5% | |

| LOD (Formaldehyde) | <0.1 mg/kg |

Propriétés

IUPAC Name |

N-(methylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLSLWCHGLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148405 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-15-8 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.